
2,2-Bis(chloromethyl)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(chloromethyl)butanoyl chloride is an organic compound with the molecular formula C6H9Cl3O It is a derivative of butanoyl chloride, featuring two chloromethyl groups attached to the second carbon atom of the butanoyl chloride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(chloromethyl)butanoyl chloride typically involves the chlorination of butanoyl chloride. One common method is the reaction of butanoyl chloride with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(chloromethyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form butanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted butanoyl chlorides, depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(chloromethyl)butanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Bis(chloromethyl)butanoyl chloride primarily involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new bonds and the substitution of the chlorine atoms. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobutanoyl chloride: Similar structure but with only one chloromethyl group.
2,2-Dichlorobutanoyl chloride: Contains two chlorine atoms but not in the form of chloromethyl groups.
Butanoyl chloride: The parent compound without any chloromethyl groups.
Uniqueness
2,2-Bis(chloromethyl)butanoyl chloride is unique due to the presence of two reactive chloromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions and form a variety of products sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
114012-40-7 |
|---|---|
Molekularformel |
C6H9Cl3O |
Molekulargewicht |
203.5 g/mol |
IUPAC-Name |
2,2-bis(chloromethyl)butanoyl chloride |
InChI |
InChI=1S/C6H9Cl3O/c1-2-6(3-7,4-8)5(9)10/h2-4H2,1H3 |
InChI-Schlüssel |
SYCZDXISDNISHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)(CCl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)

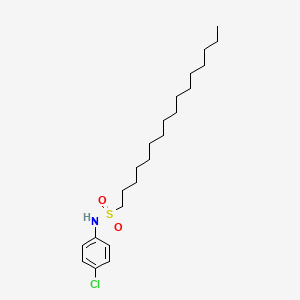
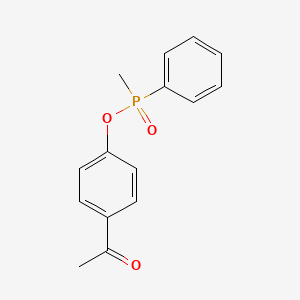
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
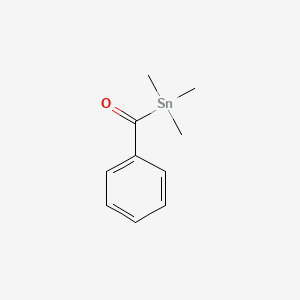
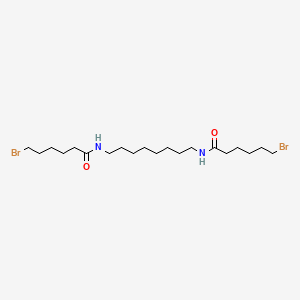
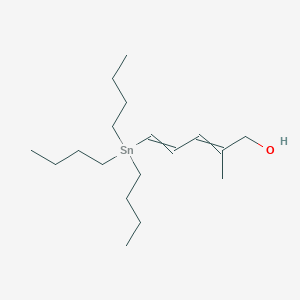
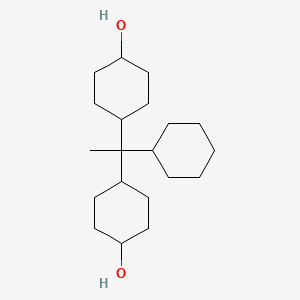


![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)

